(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
“(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol” is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 . It is also known by other names such as “2,5-Anhydro-3-deoxy-D-erythro-pentito” and "2,5-Anhydro-3-deoxy-D-erythro-pentitol" .
Molecular Structure Analysis
The molecular structure of “(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol” consists of a five-membered ring (tetrahydrofuran) with hydroxymethyl and hydroxyl functional groups attached at the 5th and 3rd positions respectively . The 3S and 5R denote the stereochemistry of the molecule, indicating the spatial arrangement of these groups.Physical And Chemical Properties Analysis
“(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol” has a predicted boiling point of 275.1±15.0 °C and a predicted density of 1.239±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
COX-2 Inhibitory Activities
- Study 1: Singh et al. (2008) investigated 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols for their COX-1 and COX-2 inhibitory activities. Certain compounds showed significant COX-2 inhibition and selectivity, influenced by the group at C-5 of tetrahydrofuran and the substituents on the phenyl rings (Singh, Mittal, Kaur, & Kumar, 2008).
Biomass-Derived Furanic Compounds
- Study 2: Nakagawa, Tamura, and Tomishige (2013) discussed the reduction of furanic compounds like 5-hydroxymethylfurfural (HMF), derived from biomass, into various products. The transformations included hydrogenation and hydrogenolysis, yielding substances like tetrahydrofurfuryl alcohol (Nakagawa, Tamura, & Tomishige, 2013).
Structural Analyses
- Study 3: Guzei et al. (2003) performed structural analyses on derivatives of tetrahydrofuran, noting that hydrogen-bonding interactions and the presence of a fused bicyclic ring system cause different conformations in molecules derived from the same precursor (Guzei, Clark, Burke, & Lambert, 2003).
Building Blocks in Synthesis
- Study 4: Defant et al. (2011) utilized a bicyclic lactone derived from cellulose in the synthesis of a new δ-sugar amino acid. This compound, containing a tetrahydrofurane ring, is an isoster of the dipeptide glycine-alanine and has potential in the development of peptidomimetics (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).
Multienzymatic Stereoselective Synthesis
- Study 5: Brenna et al. (2017) reported a multienzymatic stereoselective process to synthesize enantiopure 2-methyl-3-substituted tetrahydrofurans. This methodology is significant for obtaining precursors for biologically active products (Brenna, Crotti, Gatti, Marinoni, Monti, & Quaiato, 2017)
properties
IUPAC Name |
(3S,5R)-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443918 | |
Record name | (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |
CAS RN |
204509-32-0 | |
Record name | (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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